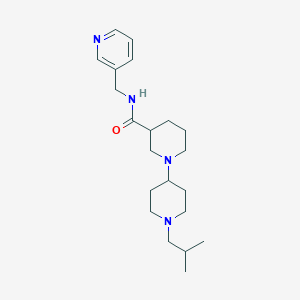
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the family of prolinamide derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. FPPP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide is not fully understood, but it is believed to act on various receptors in the brain and nervous system. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to interact with the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory disorders such as arthritis.
Advantages and Limitations for Lab Experiments
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has several advantages for lab experiments, including its ability to modulate the activity of GABA and dopamine receptors. It has also been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has several limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Future Directions
There are several future directions for research on 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide. One potential area of study is its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on the development of new synthesis methods for 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, which could improve its efficiency and yield. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, which could inform its safe use in scientific research.
Synthesis Methods
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoyl chloride with N-(3-methylphenyl)prolinamide in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to achieve the desired product. The synthesis of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide requires careful attention to detail and proper handling of the chemicals involved.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-6-4-7-14(12-13)21-18(23)17-10-5-11-22(17)19(24)15-8-2-3-9-16(15)20/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFLFWFOFKMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051310.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6051314.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6051322.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051332.png)
![(4-ethoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6051347.png)
![2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6051352.png)

![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6051372.png)
![N-(3-methoxyphenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6051377.png)
![[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6051383.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(2-thienylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6051399.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6051407.png)
![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6051420.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)